molecular formula C10H10Cl2N2Pd B8131396 trans-Dichlorodipyridinepalladium(II)

trans-Dichlorodipyridinepalladium(II)

Cat. No.: B8131396
M. Wt: 335.5 g/mol
InChI Key: NAJDBPACANOPMA-UHFFFAOYSA-L
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Description

trans-Dichlorodipyridinepalladium(II): is a coordination compound with the formula ([PdCl_2(C_5H_5N)_2]). It consists of a palladium(II) center coordinated to two chloride ions and two pyridine ligands in a trans configuration. This compound is of significant interest in the field of organometallic chemistry due to its applications in catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Dichlorodipyridinepalladium(II) can be synthesized through the reaction of palladium(II) chloride with pyridine in an appropriate solvent. The reaction typically involves dissolving palladium(II) chloride in a solvent such as methanol or dichloromethane, followed by the addition of an excess of pyridine. The mixture is then stirred at room temperature until the reaction is complete. The product can be isolated by filtration and recrystallization from a suitable solvent .

Industrial Production Methods: While specific industrial production methods for trans-Dichlorodipyridinepalladium(II) are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: trans-Dichlorodipyridinepalladium(II) undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trans-Dichlorodipyridinepalladium(II) in catalytic processes involves several key steps:

Comparison with Similar Compounds

    cis-Dichlorodipyridinepalladium(II): Similar to the trans isomer but with different spatial arrangement of ligands.

    Palladium(II) complexes with different ligands: Such as palladium(II) acetate and palladium(II) chloride.

Uniqueness: trans-Dichlorodipyridinepalladium(II) is unique due to its specific trans configuration, which can influence its reactivity and selectivity in catalytic processes. The presence of pyridine ligands also imparts distinct electronic properties compared to other palladium(II) complexes .

Properties

IUPAC Name

dichloropalladium;pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5N.2ClH.Pd/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJDBPACANOPMA-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.Cl[Pd]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2Pd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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